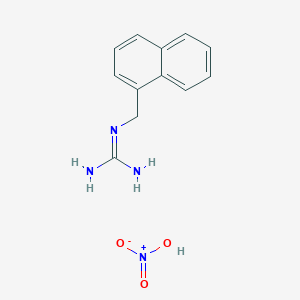
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid is a compound that combines the structural features of naphthalene and guanidine with nitric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the naphthalene moiety imparts unique properties to the compound, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)guanidine typically involves the reaction of naphthalene-1-methylamine with guanidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Naphthalene-1-methylamine} + \text{Guanidine} \rightarrow \text{2-(Naphthalen-1-ylmethyl)guanidine} ]
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-(Naphthalen-1-ylmethyl)guanidine involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitro-substituted derivatives.
科学的研究の応用
2-(Naphthalen-1-ylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-(Naphthalen-1-ylmethyl)guanidine involves its interaction with specific molecular targets. The naphthalene moiety allows the compound to interact with aromatic systems, while the guanidine group can form hydrogen bonds and ionic interactions. These interactions can modulate various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Nitroguanidine: Known for its use in explosives and propellants.
Guanidine Nitrate: Used in the production of nitroguanidine and as a gas generator in airbags.
Naphthalene Derivatives: Various naphthalene-based compounds are used in dyes, insecticides, and pharmaceuticals.
Uniqueness
2-(Naphthalen-1-ylmethyl)guanidine is unique due to the combination of the naphthalene and guanidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
62658-59-7 |
|---|---|
分子式 |
C12H14N4O3 |
分子量 |
262.26 g/mol |
IUPAC名 |
2-(naphthalen-1-ylmethyl)guanidine;nitric acid |
InChI |
InChI=1S/C12H13N3.HNO3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7H,8H2,(H4,13,14,15);(H,2,3,4) |
InChIキー |
IOVPJSAHSZUPLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


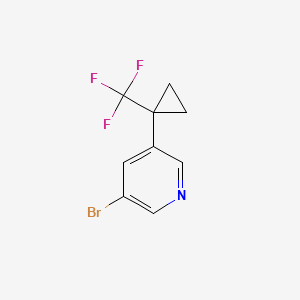
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
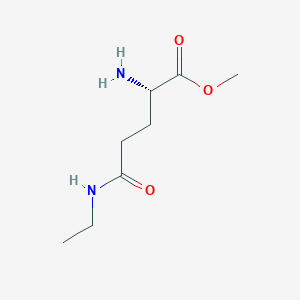
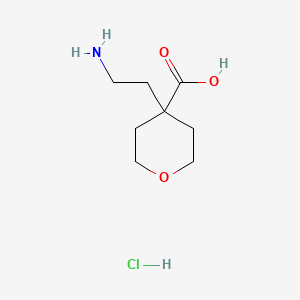

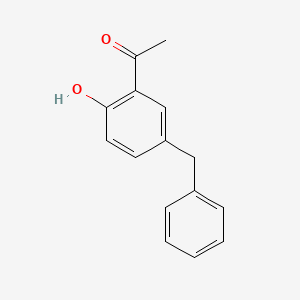
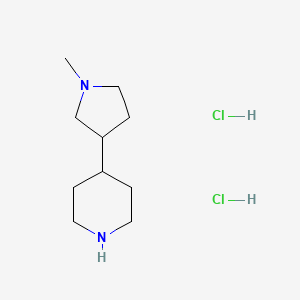
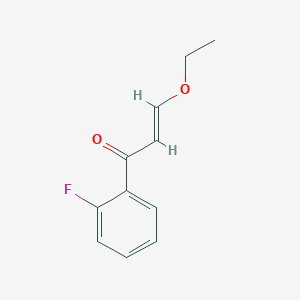
![tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)
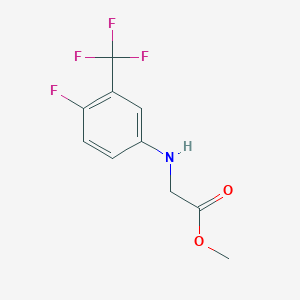
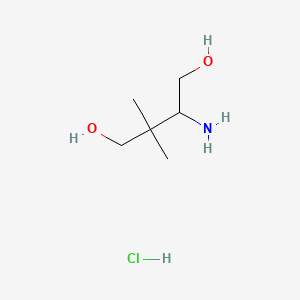
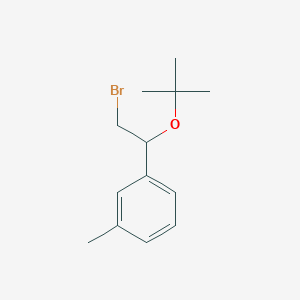
![2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
